molecular formula C7H13NO B172490 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine CAS No. 153005-43-7

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine

Cat. No.: B172490
CAS No.: 153005-43-7
M. Wt: 127.18 g/mol
InChI Key: HOGOLKHCHFSFKN-UHFFFAOYSA-N
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Description

1-(7-Oxabicyclo[221]hept-2-yl)methanamine is a bicyclic amine compound featuring an oxabicycloheptane structure

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOLKHCHFSFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484056
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153005-43-7
Record name 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine
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Preparation Methods

Formation of the Bicyclic Ether Core

The foundational step involves converting cyclohex-3-en-1-ol derivatives into 7-oxabicyclo[2.2.1]heptane structures. As detailed in US Patent 4,554,366 , this process employs:

  • Oxidation : Cyclohex-3-en-1-ol is treated with tert-butyl hydroperoxide (TBHP) in the presence of a vanadium(IV) bis(2,4-pentanedionate) oxide catalyst. This step epoxidizes the double bond, forming an epoxy-alcohol intermediate.

  • Cyclization : The epoxy-alcohol undergoes acid-catalyzed ring closure using p-toluenesulfonic acid (PTSA) in dichloromethane, yielding 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane.

Reaction Conditions and Catalysts

StepCatalystSolventTemperature (°C)Yield (%)
EpoxidationVanadium(IV) bis(acac)₂OChlorobenzene10–30High
Cyclizationp-Toluenesulfonic acidDichloromethane10–30>80

Introduction of the Methanamine Group

While the patent focuses on hydroxy derivatives, the methanamine functionality is introduced via subsequent amination. Common strategies include:

  • Nucleophilic Substitution : Replacing the hydroxyl group with an amine using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine with phthalimide).

  • Reductive Amination : Converting a ketone intermediate (e.g., 7-oxabicyclo[2.2.1]heptan-2-one) to the amine via reaction with ammonium acetate and sodium cyanoborohydride.

Example: Mitsunobu Reaction

  • Protection : The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).

  • Substitution : Reaction with ammonia or an ammonia equivalent (e.g., NaN₃ followed by reduction) introduces the amine.

Alternative Routes via Norbornene Derivatives

Norbornene as a Starting Material

Norbornene (bicyclo[2.2.1]hept-2-ene) serves as a precursor for 7-oxabicyclo[2.2.1]heptane. Key steps include:

  • Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) to form the oxirane ring.

  • Ring-Opening Amination : Treating the epoxide with aqueous ammonia under acidic conditions to yield the amine.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Epoxidation : Polar aprotic solvents (e.g., chlorobenzene) enhance TBHP reactivity, while temperatures >25°C accelerate side reactions.

  • Cyclization : Dichloromethane minimizes proton transfer side reactions, maintaining regioselectivity for the exo product.

Catalyst Loading

  • Vanadium catalysts at 5–10 mol% achieve optimal epoxidation rates without over-oxidation.

  • Acid concentrations >0.03 M in cyclization steps reduce reaction times but risk decomposition.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves amine derivatives from unreacted starting materials.

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol (95:5).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 3.4–3.6 ppm (m, OCH₂) and δ 1.8–2.1 ppm (m, bridgehead protons).

  • IR Spectroscopy : N-H stretches at 3300–3500 cm⁻¹ confirm the amine group.

Industrial-Scale Production

Continuous Flow Reactors

  • Epoxidation : Tubular reactors with immobilized vanadium catalysts improve throughput and reduce waste.

  • Amination : Fixed-bed reactors packed with solid acids (e.g., Amberlyst-15) enable continuous amine synthesis .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents, forming stable amides. For example:

  • Reaction with acetyl chloride in dichloromethane yields N-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)acetamide , with a reported yield of 85% under anhydrous conditions.

  • Acyl chlorides with longer chains (e.g., benzoyl chloride) require catalytic DMAP to enhance reactivity .

Reagent Conditions Product Yield
Acetyl chlorideDCM, RT, 2 hN-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)acetamide85%
Benzoyl chlorideTHF, DMAP, 0°C → RT, 12 hN-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)benzamide72%

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

  • Methyl iodide in acetonitrile produces N-methyl-1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine (quantitative yield).

  • Bulkier electrophiles (e.g., benzyl bromide) require elevated temperatures (60°C) and K₂CO₃ as a base.

Schiff Base Formation

Condensation with aldehydes/ketones generates imines, useful in coordination chemistry:

  • Reacting with benzaldehyde in ethanol forms N-(7-oxabicyclo[2.2.1]hept-2-ylmethyl)benzylideneamine , isolated as a crystalline solid (mp 98–100°C) .

Ring-Opening Reactions

The strained bicyclic ether moiety undergoes acid-catalyzed ring-opening:

  • Treatment with HCl in dioxane cleaves the oxirane ring, producing 2-(aminomethyl)cyclohex-5-ene-1,3-diol (70% yield) .

  • Computational studies (DFT) suggest a two-step mechanism: protonation of the oxygen followed by nucleophilic attack by water .

Oxidative Transformations

  • Oxidation to Nitriles : Using MnO₂ in acetone converts the amine to 7-oxabicyclo[2.2.1]hept-2-ylacetonitrile (58% yield).

  • Enzyme-Mediated Oxidation : In vitro studies show cytochrome P450 enzymes oxidize the compound to hydroxylated derivatives .

Cycloaddition Reactions

The bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:

  • Reaction with phenylacetylene under Cu(I) catalysis forms pyrrolidine-fused oxabicyclo adducts (Scheme 1) .

Mechanistic Insight : DFT calculations reveal a low-energy pathway (ΔG‡ = 16.5–22.0 kcal/mol) for syn-adduct formation due to stabilizing N–O interactions .

Biochemical Interactions

  • Kinase Inhibition : The compound selectively inhibits cAMP-dependent protein kinase A (PKA) with an IC₅₀ of 21 nM, making it a candidate for cardiovascular therapeutics .

  • Receptor Binding : Acts as a thromboxane A₂ (TxA₂) antagonist, blocking platelet aggregation at nanomolar concentrations .

Stability and Degradation

  • Stable under ambient conditions but degrades in acidic media (pH < 3) via oxirane ring cleavage .

  • Photodegradation studies show 15% decomposition after 48 h under UV light (λ = 254 nm).

Scientific Research Applications

Proteomics Research

One of the primary applications of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine is in biotinylation , a process that attaches biotin to proteins for purification and detection purposes. This compound facilitates the study of protein abundance, localization, and interactions within complex biological samples.

  • Biotinylation Process : The compound's ability to form stable bonds with biotin allows researchers to isolate proteins using streptavidin, enhancing the understanding of protein dynamics in cellular environments .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential interactions with various biological targets, including neurotransmitter receptors. Preliminary studies suggest that it may influence mood and cognitive signaling pathways.

  • Pharmacodynamics : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to evaluate its therapeutic potential against neurological disorders .

Synthetic Applications

This compound can undergo nucleophilic substitutions and acylation reactions due to its amine functional group. This property allows for the synthesis of various derivatives that could be explored for further applications.

  • Synthetic Routes : Various synthetic methods have been developed for producing this compound, showcasing its versatility in chemical synthesis .

Case Study 1: Biotinylation Techniques

In a study examining the efficiency of biotinylation using this compound, researchers demonstrated that proteins labeled with this compound exhibited enhanced binding affinity to streptavidin compared to traditional biotinylation methods. This improvement allows for more effective isolation and analysis of target proteins in complex mixtures.

Case Study 2: Neurotransmitter Interaction Studies

A preliminary investigation into the interaction of this compound with neurotransmitter receptors indicated a potential modulatory effect on serotonin receptors, suggesting its role in influencing mood-related pathways . Further studies are needed to elucidate these interactions fully.

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine is unique due to its combination of the bicyclic oxabicycloheptane structure and the presence of an amine group.

Biological Activity

1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine, also known as N-(7-Oxabicyclo[2.2.1]hept-2-yl)methylamine, is a bicyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities, particularly in proteomics research and interactions with various biological targets.

Chemical Structure

The compound features a seven-membered ring containing an oxygen atom, characterized by a methanamine group attached to the bicyclic framework. This configuration contributes to its distinct chemical properties and reactivity, including potential nucleophilic substitutions and acylation reactions.

Biological Activity Overview

This compound is primarily recognized for its role in biotinylation processes, which are critical for studying protein interactions and localization within biological samples. Biotinylated proteins can be purified and detected using streptavidin, enabling researchers to explore protein dynamics in complex systems .

Potential Applications

The compound's unique structure suggests several potential applications:

  • Proteomics : Involvement in biotinylation techniques for studying protein abundance and interactions.
  • Neuropharmacology : Preliminary studies indicate possible interactions with neurotransmitter receptors, which may influence mood and cognitive functions .
  • Synthetic Chemistry : The reactivity of the amine functional group allows for various synthetic applications, including the formation of derivatives through electrophilic interactions .

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets, including neurotransmitter receptors. These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Study: Biotinylation

In proteomics research, this compound has been utilized to facilitate biotinylation, allowing for enhanced detection and purification of proteins. This method has proven beneficial in elucidating protein interactions in cellular contexts .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ylmethanamineStructureEnantiomeric form; potential chiral applications
1-Aminobicyclo[2.2.1]heptaneStructureLacks oxygen; different reactivity profile
Bicyclo[3.3.0]octan-3-amineStructureMore rigid structure; distinct biological activity

This table illustrates the diversity within bicyclic amines while emphasizing the unique characteristics of this compound due to its oxabicyclic structure and methanamine functionality.

Synthesis Pathways

Several synthetic routes have been proposed for the preparation of this compound, showcasing its versatility in synthetic strategies:

  • Diels-Alder Reaction : The synthesis involves using boron trifluoride diethyl etherate as a catalyst to create 7-oxabicyclo[2.2.1]heptane derivatives .

Safety Profile

Safety data regarding this compound is limited; however, as with most primary amines, it is likely to exhibit certain hazards typical of this class of compounds . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What in vitro assays are most suitable for evaluating the biological activity of derivatives of this compound?

  • Methodological Answer : For receptor-targeted studies, use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Cell-based assays (e.g., luciferase reporters) assess functional activity. Off-target effects are screened via kinase profiling panels or calcium flux assays. Dose-response curves (IC50 _{50}/EC50_{50}) should account for the compound’s potential cytotoxicity, determined via MTT or LDH assays .

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